molecular formula C12H22N3O14P3 B1322909 ((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate CAS No. 90015-82-0

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Número de catálogo B1322909
Número CAS: 90015-82-0
Peso molecular: 525.24 g/mol
Clave InChI: CTDNMWQIQIIADL-IVZWLZJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound of interest, “((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate”, is a complex molecule that appears to be related to nucleotide analogs, which are often used in the study of biochemical pathways and as potential therapeutic agents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine involves a clean conversion to methyldopa and the corresponding alpha-diketone at physiological pH . Similarly, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation . These methods could potentially be adapted for the synthesis of the compound , considering its structural complexity and the presence of a tetrahydrofuran moiety, which is also seen in the synthesis of the compound described in paper .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The compound described in paper has a chiral center with an R-configuration, which is significant as chirality can greatly influence the biological activity of a compound. The pyrimidine and pyrazolyl rings in this compound are almost coplanar, which may affect its ability to interact with biological targets . The compound of interest likely has a similar complexity in its molecular structure, given the presence of multiple chiral centers and a pyrimidine ring, which could be important for its function.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can reveal much about their reactivity and potential applications. For instance, the esters discussed in paper undergo hydrolysis to yield methyldopa, indicating a prodrug approach to drug delivery. The tetrahydropteridine compounds in paper have been characterized by their absorption spectra, PMR spectra, and pKa values, which are important for understanding their chemical behavior. These analyses could inform the study of the chemical reactions that the compound of interest might undergo, such as its stability, reactivity, and interaction with enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and bioavailability, are essential for its practical application. The esters in paper show significant plasma levels of methyldopa upon oral administration, indicating good bioavailability. The tetrahydropteridine compounds in paper have specific spectral properties and pKa values, which are important for their chemical characterization. These properties would also be relevant for the compound of interest, as they would influence its suitability for use in biological systems or as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure

  • A study by Valiyev et al. (2010) detailed the synthesis of novel dinucleotide analogs, including compounds related to the chemical structure , utilizing phenyldichlorophosphate as a coupling reagent, highlighting a superior method to previously reported techniques (Valiyev et al., 2010).

Natural Products and Bioactivities

  • Research by Song et al. (2023) isolated new natural products from Portulaca oleracea L., structurally similar to the specified compound. They explored their anti-inflammatory and anticholinesterase bioactivities, indicating potential therapeutic applications (Song et al., 2023).

Medicinal Chemistry and Pharmacology

  • Jing (2011) synthesized enantiomers of a compound similar to the specified molecule, exploring its potential in vitro antitumor activity and highlighting the significance of the R-configuration in its efficacy (Jing, 2011).

Molecular Interactions and Stability

  • Dubey et al. (2020) studied the interaction between human serum albumin and synthesized uridine derivatives, closely related to the compound . They highlighted the potential of these molecules in developing new drugs to combat various diseases, based on their binding mechanisms and cytotoxicity studies (Dubey et al., 2020).

Drug Degradation and Analysis

  • Pottabathini et al. (2016) developed a method for analyzing Sofosbuvir, a drug closely related to the specified compound. They focused on identifying and characterizing degradation products, providing insights into the stability and quality control of pharmaceuticals (Pottabathini et al., 2016).

Propiedades

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminopropyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,1-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNMWQIQIIADL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628657
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

CAS RN

90015-82-0
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.